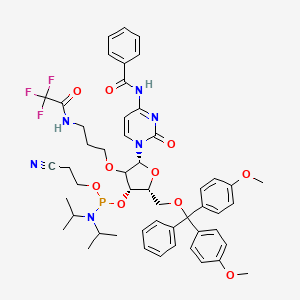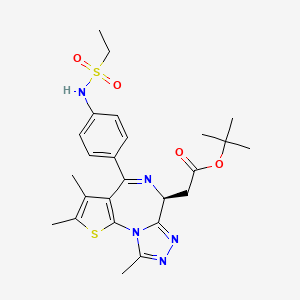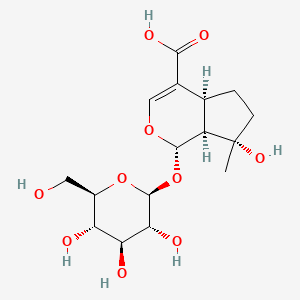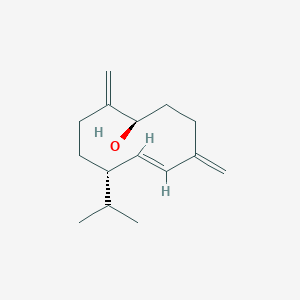
PROTAC SARS-CoV-2 Mpro degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC SARS-CoV-2 Mpro degrader-2 is a novel small-molecule antiviral compound designed to target and degrade the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is a highly conserved enzyme essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This compound leverages the proteolysis targeting chimera (PROTAC) technology to induce the degradation of the main protease, thereby inhibiting the replication of the virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SARS-CoV-2 Mpro degrader-2 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of the main protease inhibitors, such as MPI8 and MPI29.
Linker Attachment: The inhibitors are then conjugated with a CRBN E3 ligand through a linker.
Final Assembly: The final step involves the assembly of the PROTAC molecule by linking the inhibitor-CRBN conjugate with the main protease targeting moiety.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC SARS-CoV-2 Mpro degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the stability and efficacy of the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different levels of antiviral activity .
Wissenschaftliche Forschungsanwendungen
PROTAC SARS-CoV-2 Mpro degrader-2 has several scientific research applications:
Wirkmechanismus
PROTAC SARS-CoV-2 Mpro degrader-2 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to the main protease of SARS-CoV-2 and recruits an E3 ubiquitin ligase, such as CRBN. This recruitment leads to the ubiquitination of the main protease, marking it for degradation by the proteasome. The degradation of the main protease inhibits viral replication and reduces the viral load in infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MPI29: Another main protease inhibitor used in the synthesis of this compound.
Nirmatrelvir: A non-PROTAC main protease inhibitor used in the treatment of COVID-19.
Uniqueness
This compound is unique in its ability to induce the degradation of the main protease, rather than merely inhibiting its activity. This targeted protein degradation approach offers several advantages, including the potential to overcome drug resistance and achieve more sustained antiviral effects .
Eigenschaften
Molekularformel |
C48H56ClN7O7S |
|---|---|
Molekulargewicht |
910.5 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H56ClN7O7S/c1-28(31-8-10-32(11-9-31)43-29(2)50-27-64-43)51-45(60)40-22-35(57)25-55(40)47(62)44(48(4,5)6)52-41(58)26-53-18-20-54(21-19-53)42(59)24-37-30(3)56(39-17-16-36(63-7)23-38(37)39)46(61)33-12-14-34(49)15-13-33/h8-17,23,27-28,35,40,44,57H,18-22,24-26H2,1-7H3,(H,51,60)(H,52,58)/t28-,35+,40-,44+/m0/s1 |
InChI-Schlüssel |
QJMUEOZVQRLSGY-BABAJCCMSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















